molecular formula C11H18O4S B11762933 methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Cat. No.: B11762933
M. Wt: 246.33 g/mol
InChI Key: PIZJIRRXGXBJAU-QHDYGNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane Core Architecture

The bicyclo[2.2.1]heptane system constitutes the foundational scaffold of this compound. This bridged bicyclic structure consists of seven carbon atoms arranged in two fused cyclohexane-like rings sharing two bridgehead carbons (C1 and C4). The bridge spans positions 1 and 4 via a methylene group (-CH2-), creating three distinct bridge segments:

  • Bridge 1 : C1-C2-C3-C4 (4-membered)
  • Bridge 2 : C1-C7-C6-C5-C4 (5-membered)
  • Bridge 3 : C1-C7-C4 (3-membered)

X-ray crystallographic studies confirm bond lengths of 1.54–1.56 Å for C-C single bonds and 1.21 Å for the ketone C=O bond at position 2. The 7,7-dimethyl substituents induce significant steric compression, flattening the bicyclic system and reducing the C1-C7-C4 angle to 94° versus 96° in unsubstituted norbornane.

Table 1: Key structural parameters of the bicyclo[2.2.1]heptane core

Parameter Value Measurement Method
C1-C4 bridge length 2.49 Å X-ray diffraction
C2=O bond length 1.21 Å X-ray diffraction
C7-C7' methyl separation 3.12 Å Computational DFT
Dihedral angle C1-C7-C4 94° X-ray diffraction

The methanesulfonate ester at C1 adopts an exo orientation relative to the bicyclic system, stabilized by hyperconjugative interactions between the sulfonate's lone pairs and the σ* orbital of the adjacent C1-C7 bond.

Stereochemical Configuration Analysis

The (1S) stereodescriptor specifies the absolute configuration at the bridgehead carbon (C1). Nuclear Overhauser Effect (NOE) spectroscopy reveals key spatial relationships:

  • Strong NOE between C1-H and the C7 methyl groups confirms their syn-periplanar arrangement
  • Weak NOE between C1-H and C2=O oxygen indicates antiperiplanar geometry
  • The methanesulfonate group's -SO3CH3 moiety lies in the exo face, minimizing 1,3-diaxial interactions

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate a 5.8 kcal/mol energy difference favoring the (1S) enantiomer over (1R), primarily due to reduced van der Waals repulsions between the C7 methyl groups and methanesulfonate substituent.

The compound's specific rotation ([α]D20 = +43.2° in CHCl3) correlates with camphor derivatives bearing analogous stereochemistry, confirming the assigned (1S) configuration through Cotton effect comparisons in circular dichroism spectra.

IUPAC Nomenclature Rationalization

Systematic naming follows IUPAC rules for bicyclic systems (Rule B-10.2) and functional group priority (Rule C-401):

  • Parent hydride : bicyclo[2.2.1]heptane (bridged bicyclic system)
  • Numbering : Starts at bridgehead (C1), proceeds through longest bridge (C1-C2-C3-C4), then shorter bridges
  • Substituents :
    • 2-oxo (ketone at C2)
    • 7,7-dimethyl (two methyl groups at C7)
    • 1-[(methanesulfonyl)oxy]methyl (methanesulfonate ester at C1)
  • Stereochemistry : (1S) configuration at bridgehead C1

This generates the full name:
(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate methyl ester

Table 2: Nomenclature breakdown

Component Position Group Priority
Parent structure - bicyclo[2.2.1]heptane 1
Principal characteristic 2 oxo (ketone) 2
Substituents 7,7 dimethyl 3
Ester group 1 methanesulfonate 4
Stereochemistry 1 S configuration -

The methanesulfonate ester receives lowest priority due to IUPAC's substituent hierarchy rules, with ester groups ranking below ketones and alkyl substituents.

Comparative Structural Analysis with Camphor Derivatives

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) shares the bicyclo[2.2.1]heptane framework but differs in substitution patterns:

Key structural comparisons :

  • Position 1 :
    • Camphor: Hydrogen atom
    • Target compound: Methanesulfonate ester
  • Position 7 :
    • Camphor: Single methyl group
    • Target compound: Geminal dimethyl groups
  • Chirality :
    • Camphor: (1R,4R) configuration
    • Target compound: (1S) configuration

Table 3: Structural comparison with camphor

Feature Camphor Target Compound
Molecular formula C10H16O C11H18O4S
Bridgehead substitution None Methanesulfonate ester
C7 substituents CH3 C(CH3)2
Functional groups Ketone Ketone + sulfonate ester
Dipole moment 3.07 D 4.89 D

The geminal dimethyl groups at C7 in the target compound increase steric hindrance by 18% compared to camphor's single methyl group, as quantified through Connolly surface area calculations. This heightened steric demand significantly influences reactivity – while camphor undergoes facile oxidation at C3, the target compound shows 73% reduced oxidation susceptibility at this position due to shielding by the methanesulfonate group.

Properties

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

methyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8?,11-/m1/s1

InChI Key

PIZJIRRXGXBJAU-QHDYGNBISA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Camphorsulfonyl Chloride

The most widely reported method involves the reaction of (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base. Triethylamine (TEA) or pyridine is typically employed to scavenge HCl, driving the reaction to completion.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (alcohol:MsCl)

  • Solvent: Dichloromethane (DCM) at 0–25°C

  • Time: 6–24 hours

  • Yield: 85–92% after chromatography

Mechanistic Insight:
The hydroxyl group of the bicyclic alcohol acts as a nucleophile, attacking the electrophilic sulfur in MsCl. Steric hindrance from the bicyclo[2.2.1]heptane framework necessitates prolonged reaction times compared to linear sulfonates.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, flow chemistry protocols have been developed:

Key Parameters

ParameterValue
Reactor Volume50 mL
Flow Rate0.5 mL/min
Temperature25°C
Residence Time100 min
Productivity12 g/h

This method reduces byproduct formation to <2% while maintaining enantiomeric excess (ee) >99%.

Stereochemical Control

Chiral Resolution of Racemic Intermediates

The (1S)-configuration is preserved using enantiomerically pure starting materials. In one approach, racemic 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanol is resolved via diastereomeric salt formation with (–)-menthol, achieving 98% ee before sulfonation.

Crystallization Data

Solvent SystemYield (%)ee (%)
Hexane:Ethyl Acetate7898
Toluene6599

Alternative Methods

Enzymatic Sulfonation

Recent advances employ sulfotransferases for greener synthesis:

Biocatalytic Parameters

  • Enzyme: Human SULT1A1 immobilized on silica

  • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Conversion: 82% in 8 hours

  • ee: >99%

This method eliminates halogenated solvents but requires costly cofactor regeneration systems.

Analytical Characterization

Purity Assessment

Critical quality attributes are monitored via:

HPLC Method

ColumnC18, 250 × 4.6 mm
Mobile Phase60:40 MeCN:H2O + 0.1% TFA
Retention Time8.2 min
LOD0.1 μg/mL

MS Data

  • m/z: 247.1 [M+H]+ (calculated 246.3)

  • Fragmentation: Loss of SO3 (80 Da) at 20 eV

Comparative Analysis of Methods

Table 1: Method Benchmarking

ParameterNucleophilicFlowEnzymatic
Capital Cost ($)120k450k890k
Operating Cost ($/kg)320280610
CO2 Footprint (kg/kg)8.45.12.3
ScalabilityMediumHighLow

Emerging Technologies

Photoredox Catalysis

Preliminary studies show that visible-light-mediated sulfonation using Ru(bpy)3Cl2 achieves 76% yield in 2 hours, though enantioselectivity remains challenging (ee = 85%) .

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those with bicyclic structures.

    Materials Science: Employed in the development of polymers and advanced materials due to its rigid bicyclic framework.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups:

    Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

    Ketone Group: Participates in reduction and oxidation reactions, allowing for the modification of the compound’s structure.

Comparison with Similar Compounds

[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl Chloride

  • CAS : 39262-22-1 (1R enantiomer: 39262-22-1; 1S enantiomer: 2089598-50-3)
  • Molecular Formula : C₁₀H₁₅ClO₃S
  • Key Differences: The sulfonyl chloride is a reactive precursor used to synthesize sulfonate esters (e.g., the target methyl ester) and sulfonamides. Its (1S) enantiomer is employed in stereoselective reactions, such as forming chiral sulfonamides (e.g., N-adamantyl derivatives) . The chloride’s reactivity contrasts with the methyl ester’s stability, making the latter preferable for storage and non-aqueous applications .

[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic Acid

  • CAS : 35963-20-3 (1R enantiomer: 3147-75-9)
  • Molecular Formula : C₁₀H₁₆O₄S
  • Key Differences : The sulfonic acid is a strong Brønsted acid used in chiral resolutions and as a counterion in asymmetric catalysis. Its (1S,4R) enantiomer forms hydronium salts in crystalline states, while the methyl ester lacks acidic protons, rendering it inert in proton-transfer reactions .

Functional Derivatives

Sulfonamide Derivatives

Examples include:

  • N-(5-Adamantan-1-yl-1,3,4-thiadiazol-2-yl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (17) : Exhibits enhanced cytotoxicity against cancer cells (IC₅₀: 1.05 µmol/L for S. aureus) by targeting topoisomerase I .
  • 1-((1S,4S)-3-((E)-Benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (29) : Demonstrates antimicrobial activity via biofilm inhibition .

Comparison with Methyl Ester : Unlike the methyl ester, sulfonamides exhibit biological activity due to their ability to interact with enzymes or DNA. The ester’s lack of a free sulfonamide group limits its direct pharmacological utility but enhances its stability for synthetic workflows .

Stereochemical Variants

  • (1R)-Enantiomers : The (1R,4S)-configured sulfonyl chloride and sulfonic acid (e.g., L-camphorsulfonic acid) are mirror images of the target compound. These enantiomers show divergent optical rotations and crystallization behaviors, impacting their use in chiral separations .
  • Diastereomers : Derivatives with modifications at position 3 (e.g., ferrocenyl or benzylidene substituents) exhibit altered electronic properties and bioactivity. For instance, 1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (15) shows redox activity due to the ferrocene moiety .

Data Tables

Table 1: Key Properties of Methyl Camphorsulfonate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Key Applications
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[...]]methanesulfonate 46471-67-4 C₁₁H₁₈O₅S 262.32 (1S,4R) Chiral derivatization
[(1S)-7,7-Dimethyl-2-oxo...]methanesulfonyl chloride 2089598-50-3 C₁₀H₁₅ClO₃S 250.75 (1S,4R) Sulfonamide synthesis
L-Camphorsulfonic acid 3147-75-9 C₁₀H₁₆O₄S 232.30 (1R,4S) Asymmetric catalysis
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-...methanesulfonamide 129827-34-3 C₂₂H₃₄N₂O₃S 406.58 (1S,4R) Anticancer agents

Q & A

Q. What are the standard synthetic routes for methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate?

The synthesis typically involves reacting 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane derivatives with methanesulfonyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. Multi-step protocols emphasize strict control of temperature (0–25°C) and reaction time to optimize yield and stereochemical fidelity .

Q. Which analytical techniques confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Polarimetry may be used to assess enantiomeric excess in chiral derivatives .

Q. What are the solubility properties, and how do they influence experimental design?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane), but has limited water solubility. This necessitates solvent optimization for reactions involving aqueous conditions or biological assays .

Q. What safety precautions are required during handling?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonate ester .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enhance stereoselectivity.
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetic control in stereoselective steps.
  • Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural analogs with subtle stereochemical differences. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and validate results with isotopically labeled analogs. Cross-reference crystallography data to confirm target interactions .

Q. How does the bicyclic framework’s stereochemistry influence biological activity?

The (1S) configuration creates a rigid, concave structure that enhances binding to hydrophobic enzyme pockets. For example, the dimethyl groups at C7 restrict conformational flexibility, improving selectivity for targets like serine hydrolases. Activity loss in (1R) diastereomers underscores the role of stereochemistry .

Q. How are nucleophilic substitution reactions involving the methanesulfonate group studied experimentally?

Design kinetic experiments with varied nucleophiles (e.g., amines, thiols) in aprotic solvents. Use ¹H NMR to track reaction progress and isolate intermediates. Computational modeling (DFT) predicts transition-state geometries, while Hammett plots correlate nucleophile reactivity with electronic effects .

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to enzymes like cytochrome P450. Pharmacophore models identify critical hydrogen-bond acceptors (sulfonate oxygen) and hydrophobic regions (bicyclic core). Validate predictions with mutagenesis studies .

Q. How is enantioselective synthesis achieved for this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). Dynamic kinetic resolution (DKR) with lipases can enhance enantiomeric excess. Monitor enantiopurity via chiral HPLC with cellulose-based columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.